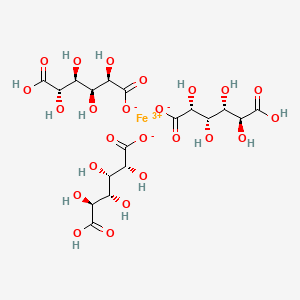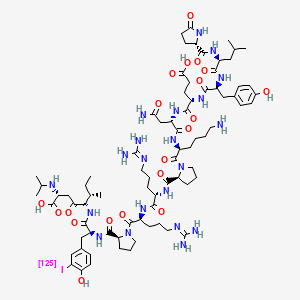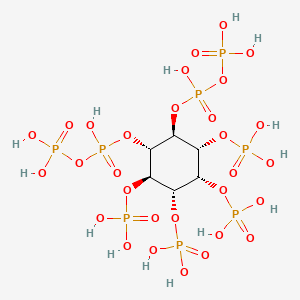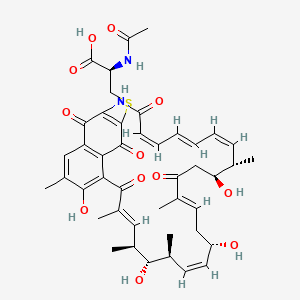
Ferric saccharate
Übersicht
Beschreibung
Ferric saccharate, also known as iron sucrose or sucroferric oxyhydroxide, is a complex of ferric hydroxide and sucrose. It is primarily used as an intravenous iron supplement to treat iron deficiency anemia, particularly in patients with chronic kidney disease. The compound is known for its high bioavailability and relatively low incidence of adverse effects compared to other iron supplements .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ferric saccharate is synthesized by reacting ferric chloride with sucrose in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{FeCl}_3 + \text{C}6\text{H}{12}\text{O}_6 \rightarrow \text{Fe(OH)}_3 + \text{C}6\text{H}{12}\text{O}_6 ]
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pH, and concentration of reactants. The product is then purified through filtration and dialysis to remove any unreacted materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Ferric saccharate primarily undergoes complexation reactions due to the presence of ferric ions and sucrose. It does not typically participate in oxidation or reduction reactions under normal physiological conditions.
Common Reagents and Conditions:
Complexation: Ferric chloride and sucrose in aqueous solution.
Hydrolysis: Under acidic conditions, this compound can hydrolyze to release ferric ions and sucrose.
Major Products:
Ferric Hydroxide: Formed during the synthesis process.
Sucrose: Remains as part of the complex or can be released upon hydrolysis.
Wissenschaftliche Forschungsanwendungen
Ferric saccharate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study iron-sugar complexes and their stability.
Biology: Investigated for its role in iron metabolism and transport within biological systems.
Medicine: Widely used to treat iron deficiency anemia, particularly in patients with chronic kidney disease. It is also being explored for its potential in treating other conditions related to iron deficiency.
Industry: Utilized in the development of iron supplements and fortification of food products to combat iron deficiency in populations
Wirkmechanismus
Following intravenous administration, ferric saccharate dissociates into iron and sucrose. The iron is then transported as a complex with transferrin to target cells, including erythroid precursor cells. Within these cells, iron is incorporated into hemoglobin as the cells mature into red blood cells. This process helps replenish body iron stores and improve hemoglobin levels in patients with iron deficiency anemia .
Vergleich Mit ähnlichen Verbindungen
Ferric Gluconate: Another intravenous iron supplement with similar applications but different stability and bioavailability profiles.
Ferric Carboxymaltose: Known for its high stability and longer duration of action compared to ferric saccharate.
Ferrous Sulfate: An oral iron supplement with higher gastrointestinal side effects compared to intravenous iron supplements.
Uniqueness of this compound: this compound is unique due to its high bioavailability, relatively low incidence of adverse effects, and suitability for intravenous administration. It is particularly beneficial for patients who cannot tolerate oral iron supplements or have conditions that impair iron absorption .
Eigenschaften
IUPAC Name |
iron(3+);(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H10O8.Fe/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h3*1-4,7-10H,(H,11,12)(H,13,14);/q;;;+3/p-3/t3*1-,2-,3-,4+;/m000./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDYWGSODBNAIE-BQGRAUOOSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FeO24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226021 | |
| Record name | Ferric saccharate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75050-77-0 | |
| Record name | Ferric saccharate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075050770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric saccharate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[9-(3-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-3-oxopropyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1262806.png)







![(9S)-16-methoxy-10-azatetracyclo[7.7.1.0?,?.0??,??]heptadeca-1(17),2,4,6,13,15-hexaen-15-ol](/img/structure/B1262819.png)




